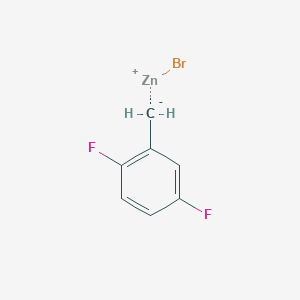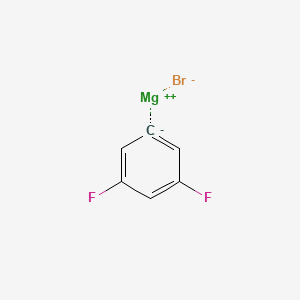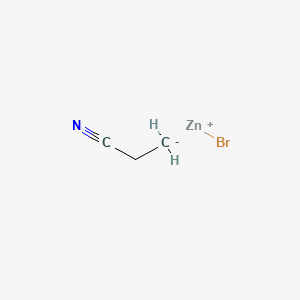
trans-1,3-Diaminocyclohexane
Descripción general
Descripción
trans-1,3-Diaminocyclohexane: is an organic compound with the molecular formula C6H14N2 . It is a stereoisomer of 1,3-diaminocyclohexane, where the two amino groups are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration. This compound is of significant interest due to its applications in various fields, including organic synthesis, catalysis, and pharmaceuticals.
Aplicaciones Científicas De Investigación
Chemistry:
Chiral Ligands: trans-1,3-Diaminocyclohexane is used as a chiral ligand in asymmetric synthesis and catalysis.
Building Block: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology and Medicine:
Antitumor Agents: Some derivatives of this compound exhibit antitumor activity and are being investigated for their potential use in cancer therapy.
Drug Development: It is used in the development of drugs targeting specific enzymes and receptors.
Industry:
Mecanismo De Acción
Target of Action
Trans-1,3-Diaminocyclohexane, also known as trans-cyclohexane-1,2-diamine, is an organic compound with a molecular formula of C6H14N2 . This compound plays a key role in many fields, spanning from catalysis, material science and technology to the pharmaceutical area . It is widely used as a ligand in coordination chemistry and organocatalysis . The primary targets of this compound are therefore the metal ions in these complexes.
Mode of Action
This compound interacts with its targets, the metal ions, by coordinating to them and forming metal complexes . These complexes are employed in various applications such as enantioselective catalysis, chiral discrimination, molecular recognition, and supramolecular chemistry .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the reactions catalyzed by the metal complexes it forms . These can include a variety of reactions in the fields of catalysis, material science, and pharmaceuticals .
Pharmacokinetics
Its metabolism and excretion would depend on the specific form in which it is administered, particularly the nature of the metal complex it forms .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal complex it forms and the reaction that complex catalyzes . For example, in the field of catalysis, the result of its action could be the acceleration of a specific chemical reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other chemicals, the pH of the environment, temperature, and the specific metal ion it is complexed with . For example, the luminescence properties of lanthanide-based complexes containing this compound can be influenced by the solvent in which they are dissolved .
Análisis Bioquímico
Biochemical Properties
Trans-1,3-Diaminocyclohexane is involved in the synthesis of bi(poly)- and macrocyclic compounds . It serves as a building block in the formation of these compounds, which may find use as drugs, catalysts for important chemical transformations, or new organic porous materials
Cellular Effects
Some studies suggest that certain complexes containing this compound have shown potential in destroying cancer cells with greater efficacy than other similar compounds or cisplatin . These complexes also show selectivity toward tumor cells relative to non-tumorigenic normal cells .
Molecular Mechanism
It is known to be involved in the synthesis of bi(poly)- and macrocyclic compounds through a one-pot domino reaction involving condensation, tautomerisation, conjugate addition, and nitro-Mannich cyclisation
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydrogenation of o-Phenylenediamine: One common method for preparing trans-1,3-diaminocyclohexane involves the hydrogenation of o-phenylenediamine.
Reduction of 1,3-Dinitrocyclohexane: Another method involves the reduction of 1,3-dinitrocyclohexane using reducing agents like iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-1,3-Diaminocyclohexane can undergo oxidation reactions to form various oxidation products, including imines and oximes.
Reduction: It can be reduced to form cyclohexane derivatives with different functional groups.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Substituted cyclohexane derivatives with various functional groups.
Comparación Con Compuestos Similares
cis-1,3-Diaminocyclohexane: The cis isomer has both amino groups on the same side of the cyclohexane ring, leading to different chemical and physical properties.
trans-1,2-Diaminocyclohexane: Another isomer with amino groups at the 1 and 2 positions in a trans configuration.
cis-1,2-Diaminocyclohexane: The cis isomer with amino groups at the 1 and 2 positions.
Uniqueness: trans-1,3-Diaminocyclohexane is unique due to its specific spatial arrangement of amino groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where the spatial arrangement of functional groups is crucial for achieving the desired outcome .
Propiedades
IUPAC Name |
(1R,3R)-cyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26883-70-5 | |
| Record name | 1,3-Diaminocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026883705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,3-Cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIAMINOCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZAD6VMP77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the nitroso-Diels-Alder reaction in synthesizing hydroxy-trans-1,3-diaminocyclohexanes?
A1: The research highlights the use of a nitroso-Diels-Alder cycloaddition reaction with (cyclohexadienyl)phthalimide as a key step in synthesizing hydroxy-trans-1,3-diaminocyclohexanes []. This reaction allows for the controlled introduction of both the hydroxyl group and the nitrogen-containing precursor to the diamino functionality. This approach offers a potentially versatile route to access a variety of substituted trans-1,3-diaminocyclohexane derivatives, which could be valuable for exploring their potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



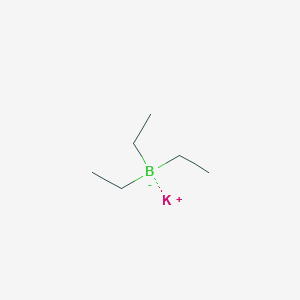
![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)
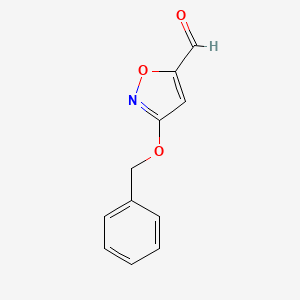
![4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1588172.png)
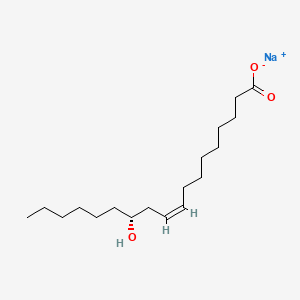
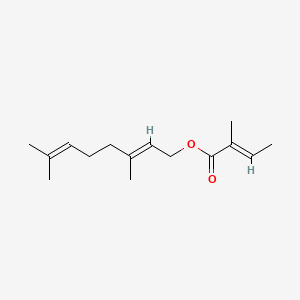
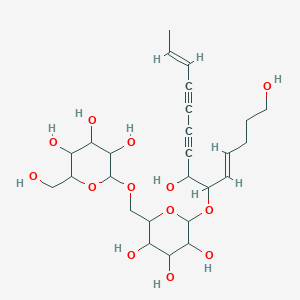
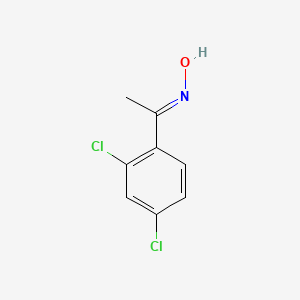
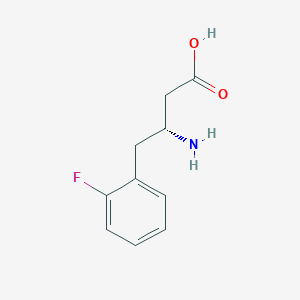
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde oxime](/img/structure/B1588185.png)
